molecular formula C11H19NO4 B565023 (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester CAS No. 186508-94-1

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

Cat. No.: B565023
CAS No.: 186508-94-1
M. Wt: 229.276
InChI Key: NQTYMGFSEOSJKM-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester (CAS: 186508-94-1) is a chiral intermediate with stereochemical significance in pharmaceutical synthesis. Structurally, it features a cyano group at position 6, hydroxyl groups at positions 3 and 5, and a tert-butyl ester protecting group. The compound is a stereoisomer of the (3R,5R)-configured analog (CAS: 125971-93-9), a key intermediate in the production of Atorvastatin, a blockbuster cholesterol-lowering drug . However, the (3S,5R) isomer is less commonly utilized, as evidenced by its discontinued commercial availability .

Properties

IUPAC Name

tert-butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYMGFSEOSJKM-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C[C@@H](CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675780
Record name tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186508-94-1
Record name tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Asymmetric Reduction

A pivotal method for synthesizing the (3S,5R) stereoisomer involves enzymatic asymmetric reduction of ketone precursors. For instance, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a substrate for carbonyl reductases, which selectively reduce the 3-keto group to a hydroxyl group with high enantioselectivity. This reaction typically proceeds in aqueous buffers at pH 7.0–7.5 and 30–37°C, using NADPH as a cofactor. Co-immobilization of the enzyme and NADPH on solid supports enables in situ cofactor regeneration, achieving yields exceeding 85% and enantiomeric excess (ee) >99%.

Whole-Cell Biocatalysts

Whole-cell systems, such as engineered Escherichia coli expressing carbonyl reductase and glucose dehydrogenase, offer a self-sufficient platform for large-scale production. The glucose dehydrogenase regenerates NADPH by oxidizing glucose, sustaining the reduction process without external cofactor addition. This method achieves space-time yields of 120 g/L/day and ee values >98%.

Chemical Synthesis Routes

Asymmetric Catalytic Hydrogenation

Chemical approaches often employ transition-metal catalysts to induce stereoselectivity. For example, ruthenium-(S)-BINAP complexes catalyze the hydrogenation of tert-butyl 6-cyano-3,5-diketohexanoate, selectively reducing the 3-keto group to the (S)-alcohol. Reactions conducted at 50–60°C under 50 bar H₂ in tetrahydrofuran (THF) yield 70–75% of the (3S,5R) isomer with 95% ee.

Diastereoselective Cyanidation

A multi-step sequence starting from tert-butyl (R)-4-cyano-3-hydroxybutanoate introduces the 5R hydroxyl group via diastereoselective cyanidation. The key step involves treating a 5-keto intermediate with trimethylsilyl cyanide (TMSCN) in the presence of a chiral Lewis acid, such as (R)-Box-Cu(OTf)₂, which directs cyanide addition to the re face. This method achieves 65% overall yield and 90% de.

Industrial-Scale Production

Continuous-Flow Bioreactors

Industrial processes prioritize scalability and cost efficiency. Continuous-flow bioreactors integrate immobilized enzymes with membrane-based separation systems, enabling uninterrupted operation. A representative setup uses a packed-bed reactor filled with silica-immobilized carbonyl reductase, achieving a productivity of 200 kg/month with ≥99.5% purity.

Crystallization-Induced Dynamic Resolution

Racemic mixtures of tert-butyl 6-cyano-3,5-dihydroxyhexanoate undergo dynamic kinetic resolution via selective crystallization. Using a chiral resolving agent like (1R,2S)-ephedrine, the (3S,5R) isomer preferentially crystallizes from a supersaturated solution, while the undesired enantiomer remains in solution for racemization. This method attains 85% yield and 98% ee after three crystallization cycles.

Comparative Analysis of Methods

Method Conditions Yield Enantiomeric Excess Scale Feasibility
Enzymatic ReductionpH 7.5, 37°C, NADPH regeneration85%>99%Pilot to industrial
Ruthenium Catalysis50 bar H₂, 60°C, THF75%95%Lab to pilot
Continuous-Flow BioreactorImmobilized enzymes, 30°C90%99.5%Industrial
Crystallization ResolutionEphedrine, ethanol/water85%98%Pilot

Table 1: Performance metrics of key preparation methods.

Challenges and Optimization Opportunities

Co-factor Dependency in Biocatalysis

NADPH-dependent enzymes necessitate efficient cofactor recycling systems. Recent advances exploit phosphite dehydrogenase for NADPH regeneration, reducing costs by 40% compared to glucose dehydrogenase-based systems.

Catalyst Deactivation in Hydrogenation

Ruthenium catalysts suffer from sulfur poisoning and aggregation. Silica-supported ionic liquid phases (SILPs) stabilize the catalyst, extending operational lifetime by 300% .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Chiral Intermediate for Statins

The most notable application of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is its role as a chiral intermediate in the synthesis of atorvastatin, a potent cholesterol-lowering drug. Atorvastatin is part of the statin class of drugs that inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The synthesis of atorvastatin from this intermediate involves several steps that highlight the importance of stereochemistry in drug efficacy.

Case Study: Atorvastatin Synthesis

A patent outlines a method for preparing atorvastatin using this compound as an essential building block. The enzymatic reduction process described allows for high optical purity and yield, making it suitable for industrial production . The synthesis pathway is illustrated below:

StepReaction TypeKey ReagentsYield (%)
1Asymmetric Reduction(R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester>95%
2HydrolysisTert-butyl ester to free acid>99%
3CondensationFree acid with other intermediatesHigh

Biochemical Applications

2.1 Enzymatic Preparation

The compound can be synthesized through biocatalytic processes involving enzymes that facilitate the conversion of precursors into this compound. This method is environmentally friendly and offers high selectivity and efficiency compared to traditional chemical methods.

Case Study: Enzyme Process Development

Research has demonstrated that using co-expressed whole cells containing ketoreductase enzymes significantly enhances the production efficiency of this compound. The operational parameters were optimized to achieve a transformation efficiency greater than 95% with optical purity exceeding 99.9% .

Mechanism of Action

The mechanism of action of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. By inhibiting or activating these targets, it can modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Stereoisomers and Diastereomers

The primary structural analogs differ in stereochemistry or functional groups, impacting their reactivity and applications:

Compound CAS Molecular Formula Molecular Weight Key Features
(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoate tert-butyl ester 186508-94-1 C₁₁H₁₉NO₄ 229.27 Stereoisomer with 3S,5R configuration; limited commercial availability
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoate tert-butyl ester 125971-93-9 C₁₁H₁₉NO₄ 229.27 Atorvastatin intermediate; high purity (>95%) and commercial availability
(5R)-6-Cyano-5-hydroxy-3-oxo-hexanoate tert-butyl ester 125988-01-4 C₁₁H₁₇NO₄ 227.26 Ketone at position 3 instead of hydroxyl; precursor in biocatalytic pathways
tert-Butyl 6-chloro-3,5-dioxohexanoate 276249-18-4 C₁₀H₁₅ClO₄ 234.68 Chloro and ketone groups; precursor for cyanation reactions

Key Observations :

  • Stereochemical Impact : The (3R,5R) isomer is favored in Atorvastatin synthesis due to its alignment with the drug’s chiral centers, whereas the (3S,5R) isomer may serve niche roles in other syntheses .
  • Functional Group Variations : The 3-oxo analog (CAS: 125988-01-4) is reduced enzymatically to introduce hydroxyl groups, while the chloro-dioxo compound (CAS: 276249-18-4) undergoes cyanation to form the nitrile group .
(3R,5R)-Isomer Production:
  • Halohydrin Dehalogenase (HheC): Engineered HheC mutants (e.g., V84G/W86F) enhance catalytic efficiency by 15-fold, enabling high-yield conversion of chloro intermediates to the (3R,5R)-cyano product .
  • Ketone Reductase : Recombinant enzymes reduce 3-oxo groups in aqueous buffers under mild conditions, with in situ cofactor regeneration reducing costs .
(3S,5R)-Isomer Challenges:

Limited data exist, but stereochemical inversion likely requires distinct enzymes or chiral auxiliaries, increasing synthesis complexity. Its discontinued status suggests lower demand or impractical production costs .

Stability and Handling

  • Both (3S,5R) and (3R,5R) isomers are hygroscopic due to hydroxyl groups, requiring storage at 2–8°C in sealed containers .
  • Protective group analogs (e.g., isopropylidene derivatives, CAS: 125971-94-0) improve stability by masking hydroxyls but add synthetic steps .

Biological Activity

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester, commonly referred to as a chiral intermediate in the synthesis of atorvastatin, is a compound known for its significant biological activity. This article reviews its biological properties, synthesis methods, and applications in pharmaceuticals, particularly in the context of cholesterol-lowering agents.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 186508-94-1

The compound features a cyano group and two hydroxyl groups on a hexanoic acid backbone, contributing to its reactivity and biological function.

This compound acts as an intermediate in the synthesis of atorvastatin, a potent statin used to lower cholesterol levels. Statins function by inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. The compound's structural characteristics enhance its ability to participate in enzymatic reactions that lead to the production of atorvastatin.

Pharmacological Effects

  • Cholesterol Reduction : As a precursor to atorvastatin, this compound plays a crucial role in managing hyperlipidemia.
  • Antioxidant Properties : Some studies suggest that hydroxylated compounds can exhibit antioxidant activity, which may contribute to cardiovascular protection.
  • Enzymatic Activity : It has been shown to influence various metabolic pathways through its interactions with enzymes involved in lipid metabolism.

Synthesis Methods

The synthesis of this compound can be achieved using both chemical and enzymatic methods:

Enzymatic Synthesis

Recent advancements have highlighted the use of recombinant enzymes for the efficient production of this compound. A notable method involves:

  • Co-expression of specific genes : This includes ketoreductase and hexose phosphate dehydrogenase genes in genetically modified E. coli.
  • Reaction Conditions : The reaction is conducted at pH 5-8 and temperatures ranging from 20°C to 45°C, leading to high yield and purity of the product .

Chemical Synthesis

Chemical methods typically involve multi-step reactions starting from simpler substrates. These processes often require careful control of reaction conditions to achieve desired stereochemistry and yield.

Clinical Relevance

Atorvastatin has been extensively studied for its efficacy in reducing LDL cholesterol levels and preventing cardiovascular diseases. The role of this compound as an intermediate underscores its importance in the pharmaceutical industry.

  • Study on Statin Efficacy : Research indicates that atorvastatin significantly reduces the risk of heart attack and stroke among patients with elevated cholesterol levels.
  • Comparative Analysis : A study comparing various statins found atorvastatin to be one of the most effective agents in lowering cardiovascular risk .

Data Summary Table

PropertyValue
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
CAS Number186508-94-1
RoleIntermediate for atorvastatin
Main Biological ActivityCholesterol reduction
Synthesis MethodEnzymatic and chemical

Q & A

Basic Questions

Q. How is the stereochemical configuration of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester experimentally verified?

  • Methodology : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers and confirm stereochemistry. X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy can resolve spatial arrangements of hydroxyl and cyano groups. For intermediates, compare optical rotation data with literature values (e.g., Hamada et al., 1982) .
  • Key Considerations : Ensure purity >95% (GC) to avoid misinterpretation of stereochemical data .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Traditional Methods :

  • Esterification: React the carboxylic acid precursor with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄) .
  • Protection/Deprotection: Use isopropylidene groups to protect dihydroxy motifs during synthesis, followed by selective deprotection .
    • Industrial Relevance : Multi-step routes starting from benzyloxy or tosyloxy intermediates, as seen in atorvastatin precursor synthesis .

Advanced Research Questions

Q. How can contradictions in reported CAS numbers (e.g., 186508-94-1 vs. 125971-93-9) be resolved?

  • Analysis :

  • Verify structural descriptors: (3S,5R) vs. (3R,5R) configurations (e.g., vs. 2).
  • Cross-reference with peer-reviewed syntheses (e.g., Hamada et al., 1982) and regulatory documents (e.g., ANDA filings) .
    • Resolution : Use high-resolution mass spectrometry (HRMS) and 2D NMR to differentiate isomers .

Q. What strategies optimize enantiomeric excess (ee) in biocatalytic synthesis of this compound?

  • Methodology :

  • Co-Immobilized Enzymes: Couple carbonyl reductase with glucose dehydrogenase for in situ NADPH regeneration, achieving >99% ee and space-time yields of 120 g/L/day .
  • Solvent Engineering: Use aqueous-organic biphasic systems to enhance substrate solubility and enzyme stability .
    • Validation : Monitor ee via chiral GC or HPLC and compare kinetic parameters (e.g., kcat/KM) across reaction conditions .

Q. How do steric and electronic effects influence the reactivity of intermediates in multi-step syntheses?

  • Case Study :

  • In SN2 reactions (e.g., tert-butyl ester formation), bulky substrates (e.g., benzyloxy derivatives) slow kinetics, requiring polar aprotic solvents (e.g., DMF) .
  • Steric hindrance in silacyclopropane intermediates alters metal-catalyzed Si–C bond activation pathways (e.g., Ag vs. Rh catalysts) .

Data Contradiction Analysis

Q. Why do purity claims (>95% GC) sometimes conflict with observed reaction yields?

  • Root Causes :

  • Residual solvents or byproducts (e.g., tert-butyl alcohol) may not elute in GC but affect downstream reactivity .
  • Isomeric impurities (e.g., (3R,5R) vs. (3S,5R)) may co-elute in GC but disrupt stereoselective steps .
    • Mitigation : Use orthogonal purity assays (e.g., LC-MS, <sup>13</sup>C NMR) and validate with spiked impurity standards .

Comparative Methodological Table

Synthesis Approach Key Features Yield/ee Reference
Acid-Catalyzed EsterificationSimple, scalable, but low stereocontrol70-85% yield
Biocatalytic ReductionHigh stereoselectivity, requires cofactor recycling>99% ee, 120 g/L/day
Metal-Catalyzed Si–C ActivationEnables silacycle formation, sensitive to steric effectsVaries by metal

Key Citations

  • Stereochemical Validation : Hamada et al. (1982) established foundational synthetic routes for statin intermediates .
  • Biocatalysis : Zhang et al. (2019) demonstrated co-immobilized enzyme systems for high-yield asymmetric synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.